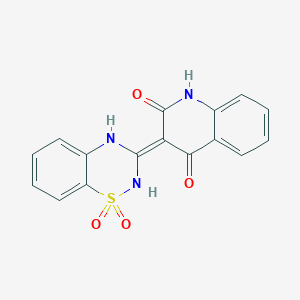
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
描述
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone is a useful research compound. Its molecular formula is C16H11N3O4S and its molecular weight is 341.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of hepatitis C virus (HCV) polymerase. This article provides a detailed examination of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H11N3O4S
- Molecular Weight : 341.341 g/mol
- CAS Number : 303776-73-0
- IUPAC Name : 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one
Research indicates that this compound functions primarily as an inhibitor of HCV polymerase. It has been shown to effectively disrupt the replication process of the virus in cellular models. The biological activity is attributed to the presence of the benzothiadiazine moiety which enhances the compound's ability to interact with viral enzymes.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the quinolinone ring can significantly affect the potency and selectivity of the compound against HCV. For example:
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Original Compound | None | Potent HCV inhibitor |
| 1-(2-cyclopropylethyl) variant | Cyclopropyl substitution | Enhanced potency in biochemical assays |
| Fluorinated derivatives | Fluorine substitution | Increased stability and activity |
These modifications suggest that careful structural alterations can lead to improved pharmacological profiles.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiviral activity against HCV replicons in human liver cell lines (Huh7 cells). The compound inhibits viral RNA synthesis and protein expression in a dose-dependent manner.
Case Studies
A notable study published in Antiviral Research reported on the efficacy of this compound in inhibiting HCV replication. The findings indicated:
- IC50 : The half-maximal inhibitory concentration was determined to be approximately 0.5 µM.
- Mechanism Insight : The compound was shown to inhibit the NS5B polymerase activity directly.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic concentrations. However, further studies are required to fully elucidate its toxicological effects and long-term safety in clinical settings.
科学研究应用
Antiviral Applications
One of the most significant applications of this compound is its activity against the hepatitis C virus (HCV). Research has demonstrated that derivatives of 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone act as potent inhibitors of HCV RNA-dependent RNA polymerase. This enzymatic inhibition is crucial for the replication of the virus in host cells.
Key Findings:
- Inhibition of HCV Polymerase : A study published in the Journal of Medicinal Chemistry highlighted that this compound class effectively inhibits HCV polymerase enzymatic activity and reduces the replication ability of subgenomic HCV replicons in Huh-7 cells .
- Structure-Activity Relationship (SAR) : The study also explored various substituents on the quinolinone ring to enhance potency, leading to the identification of a derivative with promising molecular properties for further development as a clinical candidate .
Other Biological Activities
Beyond its antiviral properties, this compound has shown potential in other areas:
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties by modulating cellular pathways involved in cancer progression. The ability to influence gene expression related to cell cycle regulation and apoptosis could make it a candidate for further investigation in oncology .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may interact with transcription factors involved in inflammatory responses. This interaction could potentially lead to therapeutic applications in treating inflammatory diseases .
Case Studies and Research Insights
A comprehensive review of the literature reveals several case studies where derivatives of this compound were tested for various biological activities:
属性
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8H,(H,17,19)(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPRBRAQYOKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NS(=O)(=O)C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















